![molecular formula C17H36OSi2 B14606649 Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane CAS No. 61077-64-3](/img/structure/B14606649.png)
Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane is an organosilicon compound characterized by the presence of trimethylsilyl groups and a long alkyne chain. This compound is notable for its applications in organic synthesis, particularly in the modification of molecules to enhance their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane typically involves the reaction of an alkyne with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Alkyne+Trimethylsilyl chloride→Trimethyl3-[(trimethylsilyl)oxy]undec-1-yn-1-ylsilane
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding silanols or siloxanes.
Reduction: The compound can be reduced to form alkanes or alkenes, depending on the reaction conditions.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Alkanes or alkenes.
Substitution: Various substituted silanes.
Scientific Research Applications
Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane has diverse applications in scientific research:
Chemistry: Used as a protecting group for sensitive functional groups during complex organic syntheses.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of drugs.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane exerts its effects involves the interaction of the trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates, enhance the solubility of compounds, and protect sensitive functional groups during chemical reactions. The pathways involved include the formation of stable siloxane bonds and the modulation of molecular reactivity through steric and electronic effects.
Comparison with Similar Compounds
Trimethylsilyl chloride: Used for similar protective purposes in organic synthesis.
Trimethylsilyl trifluoromethanesulfonate: Another reagent used for silylation reactions.
Trimethylsilyl acetylene: A related compound with applications in organic synthesis.
Uniqueness: Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane is unique due to its long alkyne chain, which provides additional reactivity and versatility in chemical modifications. This distinguishes it from other trimethylsilyl compounds that may have shorter chains or different functional groups.
Properties
CAS No. |
61077-64-3 |
|---|---|
Molecular Formula |
C17H36OSi2 |
Molecular Weight |
312.6 g/mol |
IUPAC Name |
trimethyl(3-trimethylsilyloxyundec-1-ynyl)silane |
InChI |
InChI=1S/C17H36OSi2/c1-8-9-10-11-12-13-14-17(18-20(5,6)7)15-16-19(2,3)4/h17H,8-14H2,1-7H3 |
InChI Key |
XYERPWLCBGOMPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C#C[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


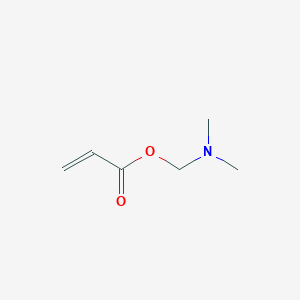
![Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14606573.png)
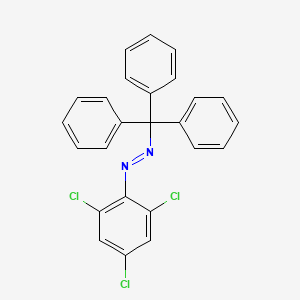
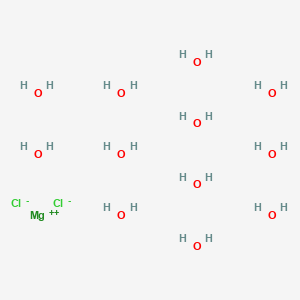
![(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14606592.png)

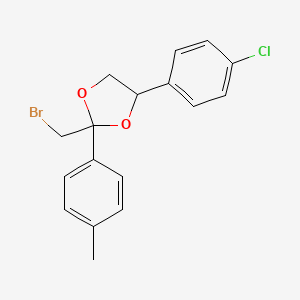
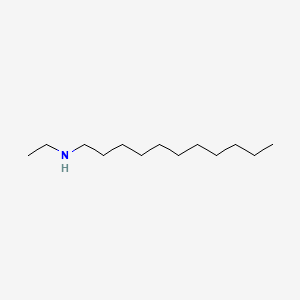
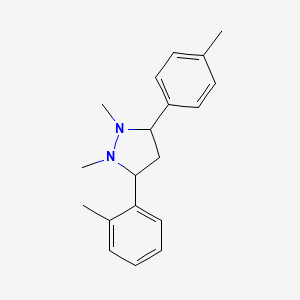
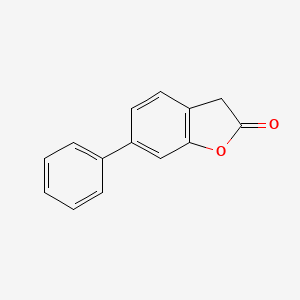
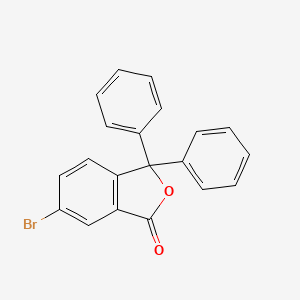
![6-(3-Methylhept-1-EN-1-YL)bicyclo[3.1.0]hexan-3-one](/img/structure/B14606614.png)
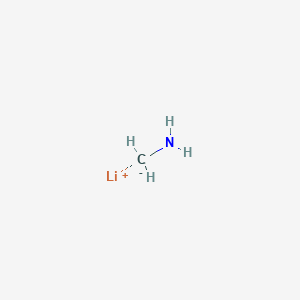
![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)
